molecular formula C22H25N5O5 B2818840 2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide CAS No. 1775308-30-9

2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide

Cat. No. B2818840
CAS RN: 1775308-30-9
M. Wt: 439.472
InChI Key: ULCDWRFHPUVSST-UHFFFAOYSA-N
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Description

The compound contains several functional groups including an oxadiazole ring, a pyrido[1,2-c]pyrimidin ring, and an acetamide group. The presence of these groups suggests that the compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the oxadiazole and pyrido[1,2-c]pyrimidin rings. These rings are likely to be planar, contributing to the overall rigidity of the molecule .


Chemical Reactions Analysis

The oxadiazole ring is known to participate in various chemical reactions, often acting as a bioisostere for carboxylic acids or amides .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the oxadiazole ring might contribute to its lipophilicity, while the acetamide group could enhance its water solubility .

Scientific Research Applications

Anticancer Activity

Compounds related to 2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide have shown potential in anticancer research. For instance, certain derivatives have demonstrated appreciable cancer cell growth inhibition against various cancer cell lines, highlighting their potential as anticancer agents (Al-Sanea et al., 2020). Similarly, novel derivatives with 1,3,4-oxadiazole and related structures have been synthesized and screened for cytotoxicity on human leukemic cell lines, showing promising anticancer properties (Vinayak et al., 2014).

Chemical Synthesis and Transformations

Research on the synthesis and transformation of compounds structurally similar to this compound has been extensive. Studies include the synthesis of novel oxadiazole heterocyclic compounds containing pyranopyridine moieties, demonstrating the chemical versatility and potential applications of these compounds in various fields (Kumar & Mashelker, 2007). Another study focused on the synthesis of pyridopyrimidinone derivatives, showing the feasibility of creating a range of compounds with potential pharmaceutical applications (Abass et al., 2019).

Potential Pharmacological Properties

Research into the pharmacological properties of compounds related to this compound has revealed various potential applications. For instance, novel 1,3,4-oxadiazole and pyrazole derivatives have been evaluated for toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions, showing the diverse pharmacological potential of these compounds (Faheem, 2018).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, oxadiazole derivatives have been studied for their potential as antimicrobial, antiviral, and anticancer agents .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could explore the potential uses of this compound in various fields, such as medicinal chemistry or materials science. Further studies could also investigate its synthesis and properties in more detail .

properties

IUPAC Name

2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydropyrido[1,2-c]pyrimidin-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O5/c1-3-18-24-20(25-32-18)19-16-6-4-5-11-26(16)22(30)27(21(19)29)13-17(28)23-12-14-7-9-15(31-2)10-8-14/h7-10H,3-6,11-13H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULCDWRFHPUVSST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NO1)C2=C3CCCCN3C(=O)N(C2=O)CC(=O)NCC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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